molecular formula C16H22N4O2 B4938558 3-{7-METHOXY-1-METHYL-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-2-YL}PROPANEHYDRAZIDE

3-{7-METHOXY-1-METHYL-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-2-YL}PROPANEHYDRAZIDE

Cat. No.: B4938558
M. Wt: 302.37 g/mol
InChI Key: FGQITYLCLAEVLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{7-METHOXY-1-METHYL-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-2-YL}PROPANEHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities . This compound is characterized by its unique structure, which includes a pyridoindole core with a methoxy group and a propanehydrazide side chain.

Preparation Methods

The synthesis of 3-{7-METHOXY-1-METHYL-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-2-YL}PROPANEHYDRAZIDE involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

3-{7-METHOXY-1-METHYL-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-2-YL}PROPANEHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction can reduce double bonds or other functional groups. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction can replace one functional group with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-{7-METHOXY-1-METHYL-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-2-YL}PROPANEHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{7-METHOXY-1-METHYL-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-2-YL}PROPANEHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

3-{7-METHOXY-1-METHYL-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-2-YL}PROPANEHYDRAZIDE can be compared with other indole derivatives, such as:

Properties

IUPAC Name

3-(7-methoxy-1-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)propanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2/c1-10-16-13(5-7-20(10)8-6-15(21)19-17)12-4-3-11(22-2)9-14(12)18-16/h3-4,9-10,18H,5-8,17H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGQITYLCLAEVLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(CCN1CCC(=O)NN)C3=C(N2)C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401328102
Record name 3-(7-methoxy-1-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)propanehydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401328102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643109
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

97595-27-2
Record name 3-(7-methoxy-1-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)propanehydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401328102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.